molecular formula C26H26ClN7O2 B606552 Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate CAS No. 1400284-80-1

Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate

Cat. No. B606552
M. Wt: 503.98
InChI Key: BXKNUXDLZJPPBO-UHFFFAOYSA-N
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Description

The compound contains several functional groups and rings, including a tert-butyl group, an imidazole ring, a pyrazole ring, and a pyrrolopyridine ring . Imidazole rings are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring, for example, is a five-membered ring with two nitrogen atoms . It can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The imidazole ring, for example, is known to participate in a variety of reactions due to its amphoteric nature .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the specific compound you mentioned would depend on the other functional groups and rings present in the molecule.

Scientific Research Applications

  • Aurora Kinase Inhibitor: This compound may inhibit Aurora A and could be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).

  • Regioselectivity in Synthesis: Studies have shown the importance of reaction media in synthesizing certain tert-butyl pyrazoles, which are crucial for chemical reactions and product formation (M. Martins et al., 2012).

  • Ligands for Metal Extraction: Imidazole and methyl-pyrazole based pyridine ligands, related to the compound , have been synthesized for the extraction of nickel(II) and copper(II), demonstrating applications in metal extraction and purification processes (B. Pearce et al., 2019).

  • Hydrogen-Bonding Patterns: Research on hydrogen-bonding patterns in similar tert-butyl pyrazoles has provided insights into molecular interactions, which are fundamental to understanding chemical and biological processes (Gerson López et al., 2010).

  • Ambient-Temperature Synthesis: Studies have focused on synthesizing similar compounds at ambient temperatures, highlighting the efficiency and environmental benefits of such methods (Diana Becerra et al., 2021).

  • Intermediate Role in Synthesis: The compound has been used as an intermediate in the synthesis of target molecules, particularly in pharmaceutical and biotechnological applications (Qi Zhang et al., 2022).

  • Glycine Transporter Inhibitor: Related compounds have been identified as potent and orally available inhibitors of glycine transporters, showing potential in neurological and psychiatric disorder treatments (Shuji Yamamoto et al., 2016).

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. Given the wide range of activities shown by imidazole derivatives, there could be many potential directions for future research .

properties

IUPAC Name

tert-butyl 6-[2-chloro-4-(3-methylimidazol-4-yl)anilino]-2-(1-methylpyrazol-4-yl)pyrrolo[3,2-c]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN7O2/c1-26(2,3)36-25(35)34-21(18-12-30-33(5)14-18)9-17-11-29-24(10-22(17)34)31-20-7-6-16(8-19(20)27)23-13-28-15-32(23)4/h6-15H,1-5H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKNUXDLZJPPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=CN=C(C=C21)NC3=C(C=C(C=C3)C4=CN=CN4C)Cl)C5=CN(N=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-Butyl 6-{[2-Chloro-4-(1-Methyl-1h-Imidazol-5-Yl)phenyl]amino}-2-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Pyrrolo[3,2-C]pyridine-1-Carboxylate

Citations

For This Compound
1
Citations
K Chen, W Duan, Q Han, X Sun, W Li, S Hu… - Journal of …, 2019 - Taylor & Francis
Protein kinase monopolar spindle 1 plays an important role in spindle assembly checkpoint at the onset of mitosis. Over expression of MPS1 correlated with a wide range of human …
Number of citations: 5 www.tandfonline.com

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